

## Validating Molecular Docking: A Comparative Guide to Furanone C-30 and LasR Interaction

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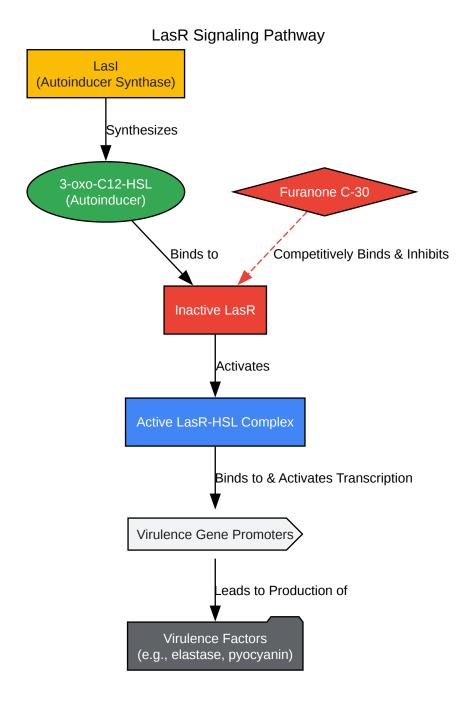
For Researchers, Scientists, and Drug Development Professionals

Molecular docking has emerged as a powerful computational tool in drug discovery, predicting the binding orientation of small molecules to their protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their accuracy and guide further development. This guide provides a comprehensive comparison of experimental data validating the predicted interaction between the quorum sensing inhibitor **Furanone C-30** and its target, the LasR protein from Pseudomonas aeruginosa. We will delve into the experimental evidence, compare **Furanone C-30** with alternative LasR inhibitors, and provide detailed protocols for key validation experiments.

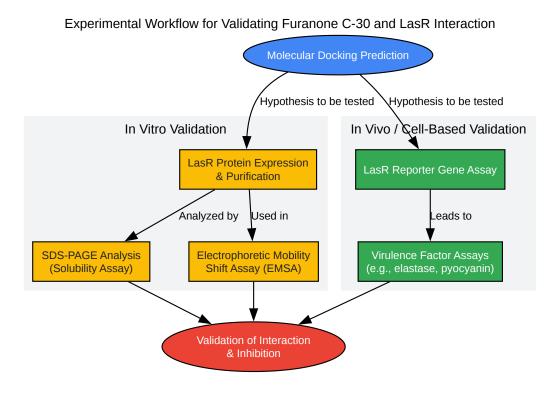
## The LasR Quorum Sensing Pathway: A Target for Anti-Virulence Therapies

The LasR protein is a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system. This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, controlling the production of virulence factors and biofilm formation. The LasR protein is activated by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Interrupting this signaling pathway presents a promising anti-virulence strategy.









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